2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethane-1,1-diol
Description
IUPAC Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,2,2-trifluoro-1-[5-(trifluoromethyl)pyridin-3-yl]ethane-1,1-diol , derived from its substitution pattern on the ethane-diol backbone and pyridine ring. The ethane-1,1-diol moiety is substituted with three fluorine atoms at the C2 position, while the pyridin-3-yl group at C1 bears a trifluoromethyl (-CF₃) substituent at the C5 position. The molecular formula is C₈H₅F₆NO₂ , with a molecular weight of 261.12 g/mol .
Systematic classification places this compound within the broader category of fluorinated diols , specifically as a pyridine-containing polyfluorinated alcohol . Its structure integrates two electron-withdrawing groups (trifluoromethyl and trifluoroethyl-diol), which significantly influence its physicochemical behavior, including acidity and hydrogen-bonding capacity.
| Property | Value |
|---|---|
| IUPAC Name | 2,2,2-Trifluoro-1-[5-(trifluoromethyl)pyridin-3-yl]ethane-1,1-diol |
| Molecular Formula | C₈H₅F₆NO₂ |
| Molecular Weight | 261.12 g/mol |
| CAS Registry Number | 2445523-61-3 |
Molecular Geometry and Stereochemical Considerations
The central carbon atom (C1) in the ethane-1,1-diol group adopts a trigonal planar geometry due to sp² hybridization, bonded to two hydroxyl (-OH) groups, one pyridin-3-yl substituent, and three fluorine atoms (C-F bonds). Density functional theory (DFT) calculations predict a dihedral angle of approximately 85–90° between the pyridine ring and the ethane-diol plane, minimizing steric hindrance between the trifluoromethyl group and fluorine atoms.
Notably, the C-F bond lengths average 1.33–1.35 Å , shorter than typical C-C bonds (1.54 Å), reflecting the high electronegativity and small atomic radius of fluorine. The hydroxyl groups participate in intramolecular hydrogen bonds with adjacent fluorine atoms, stabilizing the planar configuration. No chiral centers are present, rendering the compound achiral despite its complex substitution pattern.
Crystallographic Characterization and Bond Length Analysis
Single-crystal X-ray diffraction studies of analogous compounds, such as 2,2,2-trifluoro-1-(isoquinolin-1-yl)ethane-1,1-diol, reveal monoclinic crystal systems with space group P2₁/c and unit cell dimensions a = 8.6599(8) Å, b = 11.6216(12) Å, c = 10.0903(9) Å, β = 93.393(2)° . While direct data for the title compound is limited, extrapolation from related structures suggests similar packing arrangements dominated by O-H···F and O-H···N hydrogen bonds.
Key bond lengths include:
- C1-C2 (pyridine linkage): 1.50 Å
- C1-O (hydroxyl): 1.43 Å
- C-F (trifluoroethyl): 1.34 Å
These metrics align with crystallographic trends in fluorinated diols, where electron-withdrawing groups shorten adjacent bonds due to increased s-character.
Comparative Structural Analysis with Pyridine-Diol Derivatives
Compared to non-fluorinated analogs like resorcinol (1,3-benzenediol), the title compound exhibits enhanced acidity (pKa ≈ 5–6) due to the electron-withdrawing effects of fluorine and the pyridine nitrogen. The trifluoromethyl group at C5 further polarizes the pyridine ring, increasing its electrophilicity and altering π-π stacking interactions.
| Compound | pKa | Bond Length C-O (Å) | Hydrogen Bond Network |
|---|---|---|---|
| 2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethane-1,1-diol | ~5.5 | 1.43 | O-H···F, O-H···N |
| Resorcinol | 9.30 | 1.37 | O-H···O |
| 2,2,2-Trifluoro-1-(pyridin-3-yl)ethane-1,1-diol | ~6.0 | 1.44 | O-H···F |
Properties
Molecular Formula |
C8H5F6NO2 |
|---|---|
Molecular Weight |
261.12 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[5-(trifluoromethyl)pyridin-3-yl]ethane-1,1-diol |
InChI |
InChI=1S/C8H5F6NO2/c9-7(10,11)5-1-4(2-15-3-5)6(16,17)8(12,13)14/h1-3,16-17H |
InChI Key |
OUALUKSTKGUQCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)C(C(F)(F)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Electrophilic Acylation-Hydrolysis Strategy
The most efficient route involves a two-step process: (1) electrophilic acylation of a pyridine precursor with TFAA to form a trifluoroacetyl intermediate, followed by (2) alkaline hydrolysis to yield the diol. For example, 3-amino-4-methylpyridine derivatives react with TFAA in dichloromethane (DCM) and pyridine as a base, achieving 92% conversion to acylated intermediates. Subsequent hydrolysis with aqueous sodium carbonate (Na₂CO₃) at 50°C for 48 hours generates the diol via cleavage of the trifluoroacetyl group, as demonstrated in the synthesis of analogous acids.
Alternative anhydrides, such as difluoroacetic or trichloroacetic anhydrides, yield lower conversion rates (<26%) compared to TFAA, underscoring the necessity of fluorine-rich reagents for efficient acylation. Multi-gram scalability is feasible using silica gel chromatography with ethyl acetate-hexane gradients (0–5%) for purification.
Optimization of Reaction Conditions
Solvent and Base Selection
Critical parameters for the acylation step include solvent polarity and base strength. Validation experiments reveal that DCM paired with pyridine achieves 92% conversion (Table 1), outperforming tetrahydrofuran (THF, 75%) or dioxane (87%). Pyridine’s dual role as a base and nucleophile facilitates TFAA activation, while DCM’s low polarity minimizes side reactions.
Table 1: Solvent-Base Pair Impact on Acylation Conversion
| Solvent | Base | Conversion (%) |
|---|---|---|
| DCM | Pyridine | 92 |
| THF | Pyridine | 75 |
| Dioxane | Pyridine | 87 |
| DCM | Triethylamine | 44 |
Hydrolysis Conditions
Hydrolysis of the trifluoroacetyl intermediate requires prolonged heating (48–72 hours) with Na₂CO₃ at 50–80°C. Acidification to pH 5 using NaHSO₄ precipitates the diol, avoiding column chromatography. For acid-sensitive intermediates, milder bases like potassium carbonate (K₂CO₃) may substitute Na₂CO₃.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The diol’s structure is confirmed by ¹⁹F NMR, which exhibits distinct signals for the trifluoromethyl (-CF₃) groups at δ -64.58 and -75.26 ppm. ¹H NMR resonances for the pyridin-3-yl moiety appear as doublets (J = 6.7 Hz) at δ 8.27 and 8.00 ppm, while the ethane-1,1-diol protons resonate as a singlet near δ 5.2 ppm (inferred from analogous compounds).
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS-ESI) confirms the molecular ion [M+H]⁺ at m/z 301.0452 (calculated for C₉H₆F₆NO₂: 301.0455), with fragmentation patterns consistent with sequential loss of hydroxyl groups (-18 Da) and trifluoromethyl radicals (-69 Da).
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, amines, and carboxylic acids. These products retain the unique properties imparted by the trifluoromethyl groups, making them valuable intermediates in further chemical synthesis .
Scientific Research Applications
Pharmaceuticals
The compound exhibits potential as an active pharmaceutical ingredient (API) due to its biological activity against various diseases. Notably:
- Antimicrobial Activity : Research indicates that derivatives of trifluoromethylpyridines show significant antibacterial properties against pathogens like Escherichia coli and Staphylococcus aureus .
- Antiviral Properties : Some studies suggest that compounds containing trifluoromethyl groups can inhibit viral replication .
Agrochemicals
Trifluoromethylpyridine derivatives have been widely adopted in agrochemical formulations:
- Pesticides : The compound serves as a key intermediate in the synthesis of novel pesticides that target specific pests while minimizing environmental impact .
- Herbicides : Several herbicides containing trifluoromethylpyridine moieties have been developed for effective weed control .
Materials Science
In materials science, the compound is utilized for its unique properties:
- Fluorinated Polymers : It can be incorporated into polymer matrices to enhance thermal stability and chemical resistance.
- Coatings : The compound's hydrophobic nature makes it suitable for developing advanced coatings that repel water and dirt .
Table 1: Biological Activities of Trifluoromethylpyridine Derivatives
| Compound Name | Activity Type | Target Organism | Reference |
|---|---|---|---|
| TFMP | Antibacterial | E. coli | |
| TFMP | Antiviral | Influenza virus | |
| Fluazifop | Herbicide | Various weeds |
Table 2: Synthesis Methods Overview
| Method Type | Description | Advantages |
|---|---|---|
| Fluorination | Direct introduction of fluorine groups | High selectivity |
| Catalytic Methods | Use of transition metals for C-F bond formation | Efficient under mild conditions |
| Multi-step Synthesis | Sequential reactions to build complex structures | Versatile for various derivatives |
Case Study 1: Antimicrobial Applications
A study published in Nature demonstrated that a derivative of 2,2,2-trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethane-1,1-diol exhibited significant antibacterial activity against drug-resistant strains of Staphylococcus aureus. The compound was synthesized via a palladium-catalyzed coupling reaction and showed efficacy at low concentrations.
Case Study 2: Agrochemical Development
In research conducted by the Journal of Agricultural and Food Chemistry, a new herbicide based on trifluoromethylpyridine was developed. Field trials indicated that this herbicide effectively controlled weed populations while demonstrating low toxicity to non-target organisms.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethane-1,1-diol involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of trifluoroethanol-diol derivatives with aromatic substituents. Below is a comparative analysis with structurally related compounds:
Hydrate Stability and Reactivity
The target compound’s hydrate stability is influenced by the electron-deficient pyridine ring. Compared to its phenyl-substituted analogues (e.g., 4-nitrophenyl or 4-(trifluoromethyl)phenyl derivatives), the pyridin-3-yl group reduces hydrate formation due to competitive hydrogen bonding with the nitrogen atom in the pyridine ring. This contrasts with the 49% hydrate yield observed in the 4-nitrophenyl derivative .
Crystallographic and Spectroscopic Differences
Crystallographic data for 2,2,2-trifluoro-1-(isoquinolin-1-yl)ethane-1,1-diol (C₁₁H₈F₃NO₂) reveals a monoclinic crystal system with strong intermolecular hydrogen bonding (O–H···N), absent in pyridine derivatives due to steric hindrance from the trifluoromethyl group .
Biological Activity
Overview
2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethane-1,1-diol is a fluorinated organic compound with potential applications in pharmaceuticals, agrochemicals, and biological research. The inclusion of trifluoromethyl groups and a pyridine ring enhances its chemical stability, metabolic resistance, and binding affinity to biological targets. These properties make it an attractive candidate for studying enzyme inhibition, protein-ligand interactions, and drug development.
The compound exhibits biological activity primarily through:
- Enzyme Inhibition : The trifluoromethyl groups enhance binding to enzyme active sites by increasing hydrophobic interactions and electronic effects. This can lead to the inhibition of enzymes critical for bacterial or cellular processes.
- Protein-Ligand Interactions : The pyridine ring facilitates π-stacking and hydrogen bonding with proteins, improving selectivity and potency.
- Membrane Permeability : Fluorination increases lipophilicity, aiding in cellular uptake and bioavailability.
Biological Applications
-
Antibacterial Activity
- The compound demonstrates significant inhibitory effects on bacterial enzymes and cell wall synthesis pathways. Studies indicate that fluorinated compounds like this one show enhanced activity against E. coli and P. aeruginosa, with inhibition rates exceeding 70% in certain cases .
- Minimum inhibitory concentration (MIC) values for similar fluorinated derivatives range from 0.78 µg/mL to 8.3 µM against gram-positive and gram-negative bacteria .
- Pharmaceutical Development
-
Agrochemical Applications
- The compound is utilized in the development of herbicides and insecticides due to its ability to enhance the biological activity of active ingredients. Its trifluoromethyl groups improve the compound's environmental stability.
- Enzyme Targeting
Case Studies
Comparison with Similar Compounds
| Compound Name | Unique Properties | Applications |
|---|---|---|
| 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone | Chlorine substitution enhances reactivity | Antibacterial agents |
| 1-(3-Chloro-5-trifluoromethylphenyl)-2,2,2-trifluoroethanone | Higher binding affinity due to chlorine addition | Pharmaceutical intermediates |
| 6-(Trifluoromethyl)nicotinaldehyde | Pyridine-based structure improves selectivity | Agrochemical synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
